3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone
Description
3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone (CAS: 898794-60-0) is a fluorinated aromatic ketone with the molecular formula C₁₇H₁₅F₃O and a molecular weight of 292.30 g/mol. It features a propiophenone backbone substituted with a 2,4-dimethylphenyl group on the ketone-bearing carbon and 3',4',5'-trifluorophenyl on the adjacent carbon. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of fluorine atoms and the steric bulk of the dimethylphenyl group, which can influence reaction pathways and product stability .
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-3-4-12(11(2)7-10)5-6-16(21)13-8-14(18)17(20)15(19)9-13/h3-4,7-9H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIDPGKXPFVICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644710 | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-60-0 | |
| Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with 3’,4’,5’-trifluoropropiophenone under acidic conditions. This reaction requires a catalyst such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Basic Information and Properties
- IUPAC Name The IUPAC name for the compound is 3-(2,4-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one .
- Molecular Formula The molecular formula is C17H15F3O .
- Molecular Weight The molecular weight is 292.29 g/mol .
- Other Identifiers CAS: 898794-60-0 .
Structural Information
- The compound contains a propionphenone moiety with a 2,4-dimethylphenyl group attached to the propionyl group and a 3,4,5-trifluorophenyl group attached to the ketone .
Potential Applications
While the specific applications of "this compound" are not detailed in the search results, related research and compounds provide some context:
- AChE Inhibitors Some related propiophenone compounds have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . For instance, compound 4ad showed interactions with Trp86, Tyr124, Phe295, and Tyr341, indicating its potency .
*It was observed that substitutions at different positions (R1, R2, and R3) affect AChE inhibitory activity . - Related Compounds Other similar compounds, such as 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone, exist and may have related applications .
- Building Block for Drug Synthesis The compound may be useful as a building block in the synthesis of more complex molecules with pharmaceutical applications . Piperazine-containing drugs, for example, have a variety of applications, including antidepressants and treatments for thrombocytopenia .
- Research Reagent "3-(3,5-dimethylphenyl)-3',4',5'-trifluoropropiophenone" is available as a research chemical .
- Starting material or intermediate It is possible that the compound could serve as a starting material or intermediate in the synthesis of other compounds, potentially within the pharmaceutical or agrochemical industries .
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Isomers: Positional Variations in Substituents
The positional arrangement of substituents significantly impacts physicochemical properties. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Phenyl Group) | Fluorine Positions | Purity |
|---|---|---|---|---|---|---|
| 3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone | 898794-60-0 | C₁₇H₁₅F₃O | 292.30 | 2,4-dimethyl | 3',4',5' | 97% |
| 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone | 898755-34-5 | C₁₇H₁₅F₃O | 292.30 | 2,6-dimethyl | 3',4',5' | 97% |
- Key Differences: Steric Effects: The 2,6-dimethylphenyl isomer (CAS 898755-34-5) has symmetrical methyl groups, which may reduce steric hindrance compared to the asymmetric 2,4-dimethylphenyl group in the target compound. This symmetry could enhance crystallinity or alter solubility in nonpolar solvents . Reactivity: The asymmetric 2,4-dimethyl substitution in the target compound may create regioselective reaction sites, whereas the 2,6-isomer’s symmetry might favor uniform reactivity.
2.2 Functional Group Variations: Methoxy vs. Methyl Substituents
Replacing methyl groups with polar substituents like methoxy alters electronic and solubility profiles:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Phenyl Group) | Fluorine Positions |
|---|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone | 898776-46-0 | C₁₆H₁₃F₃O₂ | 294.27 | 4-methoxy | 3',4',5' |
- Solubility: The methoxy derivative (CAS 898776-46-0) is likely more soluble in polar solvents (e.g., ethanol, acetone) due to its higher polarity compared to the hydrophobic dimethylphenyl analogs .
2.3 Halogen and Heteroatom Variations
Substituents like chlorine or sulfur introduce distinct electronic and steric properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Fluorine Positions |
|---|---|---|---|---|---|
| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone | 898781-63-0 | C₁₆H₁₄ClFOS | 308.80 | 4-thiomethyl, 3'-Cl | 5' |
- Key Differences :
- Electronic Effects : Chlorine (electron-withdrawing) and thiomethyl (weakly electron-donating) substituents modify the aromatic ring’s electron density, influencing reaction kinetics and byproduct formation .
- Steric Bulk : The thiomethyl group’s larger van der Waals radius compared to methyl may hinder access to reactive sites in catalytic processes .
2.4 Fluorination Patterns
The number and position of fluorine atoms are critical for bioactivity and stability:
| Compound Name | CAS Number | Molecular Formula | Fluorine Positions |
|---|---|---|---|
| 3',4',5'-Trifluoropropiophenone (Target) | 898794-60-0 | C₁₇H₁₅F₃O | 3',4',5' |
| 3',4'-Difluoropropiophenone | N/A | C₁₅H₁₂F₂O | 3',4' |
- Lipophilicity: Additional fluorine atoms increase lipid solubility, which could improve blood-brain barrier penetration in pharmaceutical applications .
Biological Activity
3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone, also known by its CAS number 898794-60-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15F3O
- Molecular Weight : 292.3 g/mol
- CAS Number : 898794-60-0
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory, analgesic, and possibly anticancer agent.
Anti-Inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related trifluoropropiophenones have shown their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . The mechanism often involves the suppression of oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS), which are critical in the inflammatory response.
Case Study 1: Inhibition of Pro-inflammatory Markers
A study examining similar compounds found that they significantly reduced the production of pro-inflammatory markers in vitro. The tested compound exhibited an IC50 value of approximately 0.84 µM for inhibiting TNF-α production in LPS-stimulated macrophages . This suggests a strong potential for therapeutic applications in inflammatory diseases.
Case Study 2: Anticancer Activity
In a comparative analysis of various trifluoropropiophenone derivatives, one compound demonstrated an IC50 value of 2.6 µM against COX-2 enzymes, indicating a selective inhibition that could be beneficial for cancer therapy . Although direct studies on our target compound are lacking, the structural similarities suggest a comparable mechanism of action.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone with high purity?
- Methodological Answer : Two primary approaches are validated:
- Halogen substitution : Fluorine atoms can be introduced via nucleophilic aromatic substitution using fluorinating agents (e.g., KF or CsF) under anhydrous conditions. Pre-functionalized aromatic precursors (e.g., brominated intermediates) are often employed to ensure regioselectivity .
- Catalytic cross-coupling : Palladium- or copper-catalyzed coupling between trifluorophenyl derivatives and dimethylphenyl acetophenone precursors. For example, Ullmann-type coupling under reflux with ligands like 1,10-phenanthroline improves yield .
Q. How can structural integrity and purity be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : and NMR verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, CF groups at δ -63 ppm) .
- FTIR : Stretching frequencies for C=O (~1680 cm) and C-F bonds (~1200 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion peak at m/z 292.30 (CHFO) .
- Elemental Analysis : Carbon and fluorine content should align with theoretical values (C: 69.85%, F: 19.47%) .
Q. What handling precautions are critical for maintaining stability during experiments?
- Storage : Store in amber glass vials under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., molecular sieves) mitigate moisture sensitivity .
- Experimental Setup : Use Schlenk lines for air-sensitive reactions. Avoid exposure to strong acids/bases, which may cleave the ketone group .
Advanced Research Questions
Q. How do fluorine substituents influence electronic properties, and how can computational models predict these effects?
- Electronic Effects : The 3',4',5'-trifluoro motif introduces strong electron-withdrawing effects, reducing the HOMO-LUMO gap. This enhances electrophilicity, critical for charge-transfer applications (e.g., OLEDs) .
- Computational Modeling : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates frontier molecular orbitals. Solvent effects (e.g., THF) are modeled using PCM to match experimental UV-Vis spectra .
Q. How can contradictions between theoretical and experimental spectral data be resolved?
- Strategies :
- Vibrational Analysis : Compare experimental FTIR with DFT-simulated spectra to identify anomalies (e.g., hydrogen bonding in crystalline vs. solution states) .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., para vs. meta fluorine alignment) .
- Dynamic NMR : Study temperature-dependent shifts to detect conformational flexibility .
Q. What advanced applications are supported by this compound’s structural features?
- Material Science : Fluorinated aromatic ketones are precursors for liquid crystals (LCs) due to their dipolar rigidity and thermal stability. The 3',4',5'-trifluoro group enhances LC phase transitions, as seen in analogous biphenyl systems .
- Pharmaceutical Intermediates : The trifluorophenyl moiety improves metabolic stability in drug candidates. For example, it serves as a building block for kinase inhibitors via Suzuki-Miyaura cross-coupling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
